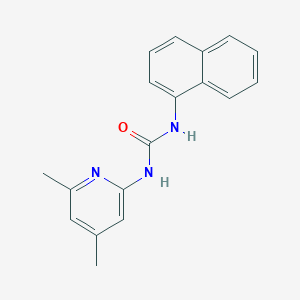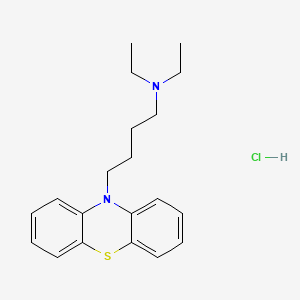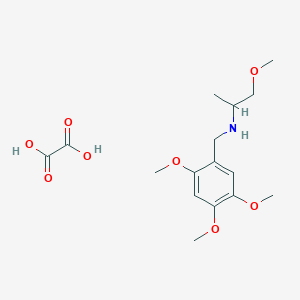![molecular formula C15H20N4O2 B5128476 1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. It has also been shown to have antioxidant properties and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane in lab experiments is its potential to target multiple signaling pathways. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-tumor agent. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for use in different experimental settings.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to optimize its use in different experimental settings.
Synthesis Methods
The synthesis of 1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane involves a series of chemical reactions. The starting materials include 2-pyridinecarboxaldehyde, 1,2,4-oxadiazole, and azepane. These materials are reacted with each other in the presence of a catalyst to form the final product.
Scientific Research Applications
1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-[6-(azepan-1-yl)pyridin-3-yl]-3-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-20-11-13-17-15(21-18-13)12-6-7-14(16-10-12)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFMRRIBNIMTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=C(C=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenyl)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5128408.png)
![N-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5128414.png)
![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B5128440.png)


![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5128451.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)